molecular formula C7H4BrNS B179808 5-Bromobenzo[d]isothiazole CAS No. 139037-01-7

5-Bromobenzo[d]isothiazole

Cat. No. B179808
CAS RN: 139037-01-7
M. Wt: 214.08 g/mol
InChI Key: VZBLQXAYAYONED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzo[d]isothiazole is a heterocyclic compound . It has a molecular weight of 258.1 and its IUPAC name is 5-bromo-1,2-benzisothiazole-3-carboxylic acid .


Synthesis Analysis

The chemistry of isothiazoles, which includes 5-Bromobenzo[d]isothiazole, is being intensively developed . There are various strategies for the synthesis of isothiazole-containing molecules . These strategies involve selective transformations of the isothiazole heterocycle . Chlorinated isothiazoles are also used in the synthesis of biologically active substances .


Molecular Structure Analysis

The InChI code for 5-Bromobenzo[d]isothiazole is 1S/C8H4BrNO2S/c9-4-1-2-6-5 (3-4)7 (8 (11)12)10-13-6/h1-3H, (H,11,12) .


Chemical Reactions Analysis

Isothiazoles, including 5-Bromobenzo[d]isothiazole, undergo various chemical reactions. These reactions include ring-forming reactions such as intramolecular cyclization, (4+1)-heterocyclization, and (3+2)-heterocyclization . They also undergo ring functionalization reactions, which involve nucleophilic substitution, cross-coupling, and side-chain functionalization .


Physical And Chemical Properties Analysis

5-Bromobenzo[d]isothiazole is a solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Design and Synthesis of Biologically Active Substances Isothiazoles, including 5-Bromobenzo[d]isothiazole, are being intensively developed due to their wide range of selective transformations and the high biological activity of their derivatives . These derivatives can be used as effective new drugs and plant protection chemicals . Some representatives of isothiazoles have proven to be synergists of bioactive substances, which is especially important in cancer chemotherapy .

Ligands for Metal Complexes

Isothiazoles, such as 5-Bromobenzo[d]isothiazole, are also used in the synthesis of metal complexes . These complexes can be used as catalysts for cross-coupling reactions in aqueous and aqueous-alcoholic media, contributing to 'green chemistry’ .

Medicinal Chemistry

The benzo[d]isothiazole scaffold, which includes 5-Bromobenzo[d]isothiazole, is present in various biologically active compounds . For instance, benzo[d]isothiazole-based compounds have been reported as highly potent and selective positive allosteric modulators for the metabotropic glutamate receptor 4 (mGlu4) . These modulators show promise as a disease-modifying therapeutic option for Parkinson’s disease .

Antipsychotic Drugs

A series of antipsychotic drugs, such as ziprasidone, lurasidone, perospirone, and tiospirone, possess a benzo[d]isothiazole fragment in their structure . This indicates the potential of 5-Bromobenzo[d]isothiazole in the development of new antipsychotic drugs .

Catalysis

The novel synthetic methodologies contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles, including 5-Bromobenzo[d]isothiazole, and to the exploration of its applications in various fields such as catalysis .

Antifungal Activity

5-Bromobenzo[d]isothiazole derivatives have been synthesized and screened for their antifungal activity . This suggests the potential use of 5-Bromobenzo[d]isothiazole in the development of new antifungal agents .

Safety and Hazards

The safety information for 5-Bromobenzo[d]isothiazole includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, and P338 .

Future Directions

The field of isothiazole chemistry, including 5-Bromobenzo[d]isothiazole, is being actively developed . Future research directions include the development of new synthetic strategies, the study of the biological activity of isothiazole derivatives, and the use of isothiazole–metal complexes as catalysts for cross-coupling reactions .

properties

IUPAC Name

5-bromo-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBLQXAYAYONED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591227
Record name 5-Bromo-1,2-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[d]isothiazole

CAS RN

139037-01-7
Record name 5-Bromo-1,2-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139037-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromobenzo[d]isothiazole
Reactant of Route 2
5-Bromobenzo[d]isothiazole
Reactant of Route 3
5-Bromobenzo[d]isothiazole
Reactant of Route 4
5-Bromobenzo[d]isothiazole
Reactant of Route 5
5-Bromobenzo[d]isothiazole
Reactant of Route 6
Reactant of Route 6
5-Bromobenzo[d]isothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.